Lofépramine

Vue d'ensemble

Description

La lofépramoine est un antidépresseur tricyclique principalement utilisé pour traiter la dépression. Elle est connue pour son profil relativement plus sûr par rapport aux autres antidépresseurs tricycliques, ce qui en fait un composé de troisième génération dans cette classe. La lofépramoine agit en augmentant les concentrations de neurotransmetteurs tels que la norépinéphrine et la sérotonine dans la synapse en inhibant leur recapture .

Applications De Recherche Scientifique

Lofepramine has several scientific research applications:

Chemistry: Used as a model compound to study the behavior of tricyclic antidepressants.

Biology: Investigated for its effects on neurotransmitter systems and receptor binding.

Medicine: Primarily used to treat depression and occasionally anxiety disorders.

Mécanisme D'action

Target of Action

Lofepramine, a tricyclic antidepressant (TCA), primarily targets the neurotransmitters norepinephrine and serotonin . These neurotransmitters play a crucial role in mood regulation, and their imbalance is often associated with depression .

Mode of Action

Lofepramine works by inhibiting the reuptake of norepinephrine and serotonin in the synapse . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their effect on the receptors . Lofepramine is also a weak-intermediate level antagonist of the muscarinic acetylcholine receptors .

Biochemical Pathways

The primary biochemical pathway affected by lofepramine involves the reuptake of norepinephrine and serotonin. By blocking their reuptake, lofepramine increases the availability of these neurotransmitters in the synaptic cleft, thereby enhancing their effect . This leads to an improvement in mood and relief from depressive symptoms .

Pharmacokinetics

Lofepramine has a bioavailability of 7% and is 99% protein-bound . It is metabolized in the liver via the cytochrome P450 system, including CYP2D6 . The major metabolite of lofepramine is desipramine . The elimination half-life of lofepramine is up to 5 hours, while its active metabolites have a half-life of 12-24 hours . Lofepramine and its metabolites are primarily excreted in urine and feces .

Result of Action

The increased concentration of norepinephrine and serotonin in the synaptic cleft due to the action of lofepramine results in enhanced neurotransmission . This leads to improved mood and alleviation of depressive symptoms . Lofepramine is an efficacious antidepressant, with about 64% of patients responding to it .

Action Environment

The action, efficacy, and stability of lofepramine can be influenced by various environmental factors. For instance, individuals with impaired kidney or liver function, heart disease, or narrow-angle glaucoma should use lofepramine with caution .

Analyse Biochimique

Biochemical Properties

Lofepramine facilitates noradrenergic neurotransmission through potent inhibition of neuronal uptake of noradrenaline (norepinephrine) . It may also potentiate serotoninergic neurotransmission by inhibition of the neuronal uptake of serotonin and the enzyme tryptophan pyrrolase . Neurotransmitter receptor binding studies have shown that neither lofepramine nor its active metabolite desipramine antagonise α1-, α2- or β1-adrenoceptors, although lofepramine did show some affinity for dopamine D1 and D2 receptors .

Cellular Effects

Lofepramine’s primary effect on cells is the increase in concentrations of the neurotransmitters norepinephrine and serotonin in the synapse, by inhibiting their reuptake . This can influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Lofepramine involves the inhibition of neuronal uptake of norepinephrine and possibly serotonin, which increases their concentrations in the synapse . This can lead to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

Lofepramine does not exhibit significant sedative effects in animal models and administration of single oral doses of lofepramine 70, 105 and 140mg had no adverse effects on reaction times in healthy subjects

Metabolic Pathways

Lofepramine is extensively metabolised to desipramine, a process that occurs via a hepatic microsomal cytochrome P450-dependent enzyme system . This suggests that Lofepramine is involved in the cytochrome P450 metabolic pathway .

Transport and Distribution

It is known that Lofepramine is extensively metabolised in the liver, suggesting that it may be distributed via the bloodstream to the liver where it is metabolised .

Subcellular Localization

Given that it is a small molecule drug that acts on neurotransmitter reuptake in the synapse, it is likely that it is localized in the synaptic cleft in neurons

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La lofépramoine est synthétisée par un processus en plusieurs étapesLa dernière étape implique l'alkylation de l'intermédiaire avec une amine appropriée .

Méthodes de production industrielle : La production industrielle de la lofépramoine implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus comprend généralement des étapes de purification telles que la cristallisation pour éliminer les impuretés .

Analyse Des Réactions Chimiques

Types de réactions : La lofépramoine subit diverses réactions chimiques, notamment :

Oxydation : La lofépramoine peut être oxydée pour former la désipramine, son principal métabolite actif.

Réduction : Les réactions de réduction sont moins fréquentes mais peuvent se produire dans des conditions spécifiques.

Substitution : La lofépramoine peut subir des réactions de substitution, en particulier impliquant le groupe chlorobenzoyle.

Réactifs et conditions courantes :

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.

Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium peuvent être utilisés.

Substitution : Différents nucléophiles peuvent être utilisés dans des conditions appropriées pour obtenir la substitution.

Produits principaux : Le principal produit formé à partir de l'oxydation de la lofépramoine est la désipramine, qui conserve une activité antidépressive significative .

4. Applications de la recherche scientifique

La lofépramoine a plusieurs applications de recherche scientifique :

Chimie : Utilisée comme composé modèle pour étudier le comportement des antidépresseurs tricycliques.

Biologie : Etudiée pour ses effets sur les systèmes neurotransmetteurs et la liaison aux récepteurs.

Médecine : Principalement utilisée pour traiter la dépression et parfois les troubles anxieux.

5. Mécanisme d'action

La lofépramoine exerce ses effets thérapeutiques en inhibant la recapture de la norépinéphrine et de la sérotonine, augmentant ainsi leurs concentrations dans la fente synaptique. Cela conduit à une transmission neuronale accrue et à un soulagement des symptômes dépressifs. Le composé cible le transporteur de la norépinéphrine et le transporteur de la sérotonine, bloquant leur activité et empêchant la réabsorption de ces neurotransmetteurs .

Composés similaires :

- Imipramine

- Amitriptyline

- Clomipramine

- Maprotiline

- Miansérine

Comparaison : La lofépramoine est unique parmi les antidépresseurs tricycliques en raison de son profil relativement plus sûr en cas de surdosage et de ses effets secondaires plus légers. Contrairement à l'imipramine et à l'amitriptyline, la lofépramoine a une affinité inférieure pour les récepteurs muscariniques, ce qui entraîne moins d'effets secondaires anticholinergiques. De plus, la lofépramoine est largement métabolisée en désipramine, ce qui contribue de manière significative à son activité antidépressive .

Comparaison Avec Des Composés Similaires

- Imipramine

- Amitriptyline

- Clomipramine

- Maprotiline

- Mianserin

Comparison: Lofepramine is unique among tricyclic antidepressants due to its relatively safer profile in overdose situations and milder side effects. Unlike imipramine and amitriptyline, lofepramine has a lower affinity for muscarinic receptors, resulting in fewer anticholinergic side effects. Additionally, lofepramine is extensively metabolized to desipramine, which contributes significantly to its antidepressant activity .

Propriétés

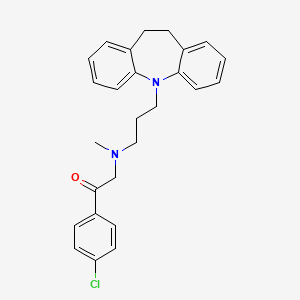

IUPAC Name |

1-(4-chlorophenyl)-2-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl-methylamino]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27ClN2O/c1-28(19-26(30)22-13-15-23(27)16-14-22)17-6-18-29-24-9-4-2-7-20(24)11-12-21-8-3-5-10-25(21)29/h2-5,7-10,13-16H,6,11-12,17-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAPNXPWPAUFAJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)CC(=O)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26786-32-3 (hydrochloride) | |

| Record name | Lofepramine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023047258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2023220 | |

| Record name | Lofepramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water, 1.4X10-2 mg/L @ 25 °C /Estimated/ | |

| Record name | LOFEPRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.5X10-9 mm Hg @ 25 °C /Estimated/ | |

| Record name | LOFEPRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Lofepramine is a tricyclic antidepressant that is structurally similar to imipramine and is extensively metabolised to desipramine. In the absence of other major pharmacological effects it appears that its antidepressant activity stems from the facilitation of noradrenergic neurotransmission by uptake inhibition, and possibly by the additional facilitation of serotoninergic neurotransmission. | |

| Record name | LOFEPRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from methanol or acetone | |

CAS No. |

23047-25-8 | |

| Record name | Lofepramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23047-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lofepramine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023047258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lofepramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13411 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lofepramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lofepramine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.254 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LOFEPRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OCA4JT7PAW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LOFEPRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

104-406 °C | |

| Record name | LOFEPRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.